molecular formula C9H12N2O B1338838 2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- CAS No. 20348-26-9

2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-

Cat. No.: B1338838
CAS No.: 20348-26-9
M. Wt: 164.2 g/mol
InChI Key: DEYCWKUHWUXFCX-UHFFFAOYSA-N
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Description

2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- is a heterocyclic compound that features a fused pyridine and oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- typically involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a phenol. Another common method involves the cyclization of ortho-aminomethylphenols with aldehydes or ketones in the presence of catalysts like SnCl4 or Me3SiCl .

Industrial Production Methods

While specific industrial production methods for 2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the ring system.

Scientific Research Applications

2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives. For example, some derivatives may inhibit enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
  • 2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 2,2-Dimethyl-2H-benzo[b][1,4]thiazin-3(4H)-one
  • 2,7-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness

2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- is unique due to its fused ring system, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydropyrido[3,2-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-9(2)6-11-8-7(12-9)4-3-5-10-8/h3-5H,6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYCWKUHWUXFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(O1)C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60526438
Record name 2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60526438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20348-26-9
Record name 2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60526438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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